Methyl (2-chlorophenyl)(piperazin-1-yl)acetate
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Overview
Description
Methyl (2-chlorophenyl)(piperazin-1-yl)acetate: is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of piperazine with methyl 2-chlorophenylacetate under acidic conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as lutidine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl (2-chlorophenyl)(piperazin-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another related compound, used for its sedative and anti-anxiety properties.
Uniqueness: Methyl (2-chlorophenyl)(piperazin-1-yl)acetate is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research applications where precise modulation of protein functions is required .
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-4-2-3-5-11(10)14/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
GYRDXASVBKXBHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
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